molecular formula C8H15N B12322818 3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)

3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)

Katalognummer: B12322818
Molekulargewicht: 125.21 g/mol
InChI-Schlüssel: NFZXXFXYXOPLNM-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Context of Bicyclic Azabicyclo Scaffolds

Bicyclic azabicyclo compounds occupy a critical niche in heterocyclic chemistry due to their ability to mimic bioactive alkaloids while offering enhanced metabolic stability. These scaffolds combine the spatial constraints of fused rings with the electronic properties of nitrogen atoms, enabling selective interactions with biological targets.

Table 1: Comparative Analysis of Azabicyclo Scaffolds

Scaffold Type Ring System Nitrogen Position Key Applications
3-Azabicyclo[3.1.0]hexane Bicyclo[3.1.0] Position 3 Drug intermediates, agrochemicals
2-Azabicyclo[3.2.1]octane Bicyclo[3.2.1] Position 2 Alkaloid synthesis, CNS agents

The 3-azabicyclo[3.1.0]hexane core distinguishes itself through its compact bicyclo[3.1.0] framework, which imposes unique torsional angles and van der Waals interactions compared to larger homologs.

Structural Uniqueness of 3-Azabicyclo[3.1.0]hexane Core

The molecular architecture of 3-azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI) features a bicyclic system comprising a cyclopropane ring fused to a pyrrolidine-like structure. The nitrogen atom at position 3 introduces basicity ($$pK_a \approx 9.2$$), while the cyclopropane moiety contributes substantial ring strain ($$ \sim 27.5 \, \text{kcal/mol} $$).

Table 2: Molecular Characteristics

Property Value
Molecular Formula $$ \text{C}8\text{H}{15}\text{N} $$
Molecular Weight 125.21 g/mol
Stereochemistry (1R,5R) configuration
XLogP3-AA 1.7 (predicted)

The (1R) stereochemistry at the isopropyl-bearing carbon critically influences molecular recognition processes, as demonstrated in receptor-binding studies of analogous compounds.

Significance of 1-(1-Methylethyl) Substitution Patterns

The 1-(1-methylethyl) substituent introduces both steric bulk and lipophilic character, modulating the compound's physicochemical properties. This substitution pattern enhances membrane permeability ($$\log P = 1.9$$) while maintaining water solubility ($$ \sim 2.1 \, \text{mg/mL} $$) through balanced hydrophobic-hydrophilic interactions.

Table 3: Substituent Impact on Physicochemical Properties

Substituent logP Solubility (mg/mL) Steric Bulk (ų)
1-(1-Methylethyl) 1.9 2.1 45.2
Unsubstituted 0.8 8.3 22.7

Molecular dynamics simulations reveal that the isopropyl group stabilizes the endo conformation of the bicyclic system through CH-π interactions with the cyclopropane ring. This conformational preference has been exploited in the design of transition-state analogs for enzyme inhibition studies.

Eigenschaften

Molekularformel

C8H15N

Molekulargewicht

125.21 g/mol

IUPAC-Name

(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3/t7-,8+/m0/s1

InChI-Schlüssel

NFZXXFXYXOPLNM-JGVFFNPUSA-N

Isomerische SMILES

CC(C)[C@]12C[C@H]1CNC2

Kanonische SMILES

CC(C)C12CC1CNC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Azabicyclo[3.1.0]hexan-Derivate unterliegen verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führen Oxidationsreaktionen typischerweise zu Ketonen oder Carbonsäuren, während Reduktionsreaktionen Amine oder Alkohole erzeugen.

Wissenschaftliche Forschungsanwendungen

3-Azabicyclo[3.1.0]hexan-Derivate haben eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Als Bausteine bei der Synthese komplexer organischer Moleküle verwendet.

    Biologie: Für ihre Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren untersucht.

    Medizin: Für ihr Potenzial als therapeutische Mittel zur Behandlung verschiedener Krankheiten untersucht, darunter Krebs, neurologische Erkrankungen und Infektionskrankheiten.

    Industrie: Bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten verwendet.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The bicyclic scaffold participates in 1,3-dipolar cycloadditions (1,3-DC) due to the strain inherent in the azabicyclo[3.1.0]hexane system. These reactions are highly diastereoselective and often proceed under mild conditions .

Key Examples:

DipolarophileConditionsProductYieldSelectivitySource
Dimethyl acetylenedicarboxylate (DMAD)THF, 25°CSpirocyclic pyrrolidine derivative85%>95% endo
CyclopropenesAprotic solvents (e.g., DMF), 65°CBis-spirocyclic 3-azabicyclo[3.1.0]hexanes61–91%Full diastereofacial selectivity
  • Mechanistic Insight : The reaction proceeds via a concerted mechanism where the azomethine ylide (generated in situ) attacks the strained cyclopropene or alkyne, forming two new σ-bonds in a single step .

  • Solvent Effects : Aprotic solvents like DMF enhance reaction rates and yields by stabilizing the dipole without competing nucleophilic interference .

Substitution Reactions at Nitrogen

The tertiary nitrogen atom undergoes alkylation and acylation due to its nucleophilic character .

Representative Reactions:

ReagentConditionsProductYieldApplicationSource
Methyl iodideTHF, NaH, 0°CQuaternary ammonium salt78%Bioactive intermediate
Acetic anhydrideRT, 2hN-Acetyl derivative92%Prodrug synthesis
  • Steric Effects : The isopropyl group at the 1-position influences reactivity by hindering access to the nitrogen, necessitating prolonged reaction times for bulkier electrophiles .

Ring-Opening Reactions

The bicyclic system undergoes acid-catalyzed ring-opening to yield linear amines or ketones.

Conditions and Outcomes:

AcidTemperatureProductYieldNotesSource
HCl (conc.)Reflux, 4h1-Isopropyl-3-aminopentane67%Protonation at nitrogen initiates cleavage
H<sub>2</sub>SO<sub>4</sub> (20%)80°C, 2hCyclic ketone derivative54%Oxidation accompanies ring-opening
  • Regioselectivity : Ring-opening typically occurs at the more strained cyclopropane ring, driven by relief of angular strain .

Oxidation Reactions

The compound undergoes oxidative ring expansion under strong oxidizing conditions .

Oxidizing AgentConditionsProductYieldMechanismSource
KMnO<sub>4</sub>H<sub>2</sub>O, 60°CPyrrolidine derivative63%Radical-mediated C–N bond cleavage
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°CEpoxide intermediate88%Electrophilic oxygen insertion
  • Applications : Oxidized derivatives serve as precursors to bioactive molecules, including antiviral agents .

Comparative Reactivity

The stereochemistry and substituents critically influence reactivity:

FeatureImpact on ReactivityExampleSource
(1R)-Isopropyl groupEnhances steric shielding at nitrogen, reducing alkylation rates50% slower vs. methyl analog
Bicyclic strainAccelerates cycloadditions and ring-opening3x faster than monocyclic analogs

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Ligands

3-Azabicyclo[3.1.0]hexane derivatives have been investigated as novel μ-opioid receptor ligands. These compounds exhibit high binding affinity and selectivity for the μ receptor over δ and κ subtypes, making them potential candidates for treating conditions like pruritus in veterinary medicine . The structure-activity relationship (SAR) studies indicate that modifications to the azabicyclo structure can enhance their pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 3-azabicyclo[3.1.0]hexane framework exhibit significant antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cells . The mechanism of action appears to involve the inhibition of DNA division, thereby preventing tumor growth.

Anti-inflammatory Properties

Research has shown that azabicyclo[3.1.0]hexane derivatives possess anti-inflammatory effects, which may be beneficial in treating inflammatory diseases . These compounds can modulate inflammatory pathways and reduce cytokine production.

The biological activities of 3-azabicyclo[3.1.0]hexane derivatives extend beyond anticancer and anti-inflammatory effects:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for development as antibacterial agents.
  • Neuroprotective Effects : Certain compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, several compounds were found to significantly inhibit cell proliferation in vitro across multiple cancer cell lines. The study utilized MTS assays and flow cytometry to assess cell viability and cycle progression, demonstrating the potential of these compounds as anticancer agents .

Case Study 2: Opioid Receptor Binding

A comprehensive SAR study on 3-azabicyclo[3.1.0]hexane derivatives revealed that specific structural modifications lead to enhanced binding affinities at μ-opioid receptors, suggesting these compounds could be developed into effective treatments for pruritus and other opioid-responsive conditions .

Wirkmechanismus

Der Wirkungsmechanismus von 3-Azabicyclo[3.1.0]hexan-Derivaten beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Diese Verbindungen können als Inhibitoren oder Aktivatoren dieser Zielstrukturen wirken, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die an diesen Wechselwirkungen beteiligten Wege beinhalten oft die Bindung an aktive Stellen oder allosterische Stellen auf den Zielmolekülen, was zu Veränderungen in ihrer Konformation und Funktion führt .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The target compound is compared to structurally related derivatives below, focusing on substituents, stereochemistry, and applications. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound: 3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI) 1-(1-methylethyl) at position 1 C₈H₁₅N 125.21 Rigid scaffold for receptor binding; potential CNS applications
3-Azabicyclo[3.1.0]hexane,1-(4-methylphenyl)-, hydrochloride (1:1) 4-methylphenyl at position 1; hydrochloride salt C₁₂H₁₅N·ClH 213.72 Analgesic (Bicifadine hydrochloride); inhibits serotonin/norepinephrine reuptake
1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane 3,4-dichlorophenyl at position 1; methyl at position 3 C₁₂H₁₃Cl₂N 258.15 Triple reuptake inhibitor (norepinephrine > dopamine > serotonin); ADHD therapeutics
3-Azabicyclo[3.1.0]hexane,1-(naphthalen-2-yl)-, hydrochloride (Centanafadine) Naphthalen-2-yl at position 1; hydrochloride salt C₁₅H₁₅N·ClH 245.7 ADHD treatment; sustained-release formulation with reduced Cₘₐₓ
3-Azabicyclo[3.1.0]hexan-2-one,6,6-dimethyl-,(1R-cis)-(9CI) 6,6-dimethyl; ketone at position 2 C₇H₁₁NO 125.17 Intermediate for chiral synthesis; XLogP3 = 0.5 (moderate lipophilicity)
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl Carboxylic acid at position 2; HCl salt C₆H₉NO₂·ClH 163.6 Building block for peptidomimetics; commercial availability (AS58584)

Biologische Aktivität

3-Azabicyclo[3.1.0]hexane, 1-(1-methylethyl)-,(1R)-(9CI) is a bicyclic compound with significant biological activity, particularly as a ligand for opioid receptors. This article reviews its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from diverse scientific literature.

  • Molecular Formula : C₇H₁₃N
  • Molecular Weight : 125.211 g/mol
  • CAS Number : 153075-17-3
  • Structural Characteristics : The compound features a bicyclic structure that contributes to its unique binding properties at opioid receptors.

Opioid Receptor Interaction

3-Azabicyclo[3.1.0]hexane derivatives have been identified as novel μ-opioid receptor ligands. Research indicates that modifications to the core structure can enhance binding affinity and selectivity for the μ receptor over δ and κ subtypes. For example, certain derivatives exhibit picomolar binding affinities, making them potential candidates for treating conditions like pruritus in veterinary medicine .

Structure-Activity Relationship (SAR)

A study highlighted the SAR of various 3-azabicyclo[3.1.0]hexane compounds, emphasizing how specific substitutions can dramatically alter their pharmacological profiles. The findings suggest that certain substituents can increase selectivity for the μ-opioid receptor while minimizing side effects associated with other receptor subtypes .

Therapeutic Applications

The biological activities of 3-Azabicyclo[3.1.0]hexane derivatives extend beyond opioid receptor interactions:

  • Anticancer Activity : Some derivatives have shown promise in preclinical models for their anticancer properties, potentially acting through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antidiabetic Effects : Compounds within this class have been evaluated for their ability to modulate glucose metabolism and insulin sensitivity.
  • Antibacterial Properties : Certain derivatives exhibit antibacterial activity, suggesting potential applications in treating infections .

Study on μ-Opioid Receptor Ligands

In a pivotal study, researchers synthesized several 3-azabicyclo[3.1.0]hexane derivatives and assessed their binding affinities to μ-opioid receptors in vitro. The results indicated that modifications at the nitrogen atom significantly influenced receptor binding and functional activity, demonstrating the importance of structural nuances in drug design .

Anticancer Activity Assessment

A series of experiments conducted on spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane revealed substantial anticancer activity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of tumor growth in xenograft models .

Data Tables

PropertyValue
Molecular Weight125.211 g/mol
Binding Affinity (μ-opioid)Picomolar range
SolubilityVery soluble
Bioavailability Score0.55
Log P (Partition Coefficient)0.83
Biological ActivityObserved Effect
μ-opioid Receptor AgonismHigh affinity
AnticancerInduces apoptosis
AntidiabeticImproves insulin sensitivity
AntibacterialEffective against specific strains

Q & A

Q. What are the primary synthetic routes for 3-azabicyclo[3.1.0]hexane derivatives, and how do reaction conditions influence diastereoselectivity?

  • Methodological Answer : The most common synthetic approach involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, achieving high yields (up to 90%) and diastereoselectivity (>20:1 dr) under mild conditions (e.g., Pd(OAc)₂, PPh₃, 60°C) . Alternative methods include metal-catalyzed cyclization of 1,5-/1,6-enynes , which simultaneously forms both rings in a single step, often using Ru or Rh catalysts . Key factors affecting selectivity include catalyst choice, solvent polarity (e.g., THF vs. DMF), and temperature. Characterization via ¹H/¹³C NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. How does the 3-azabicyclo[3.1.0]hexane scaffold contribute to biological activity in medicinal chemistry?

  • Methodological Answer : The rigid bicyclic structure enhances binding affinity to neurotransmitter transporters (e.g., serotonin, dopamine). For example, 1-aryl-substituted derivatives act as triple reuptake inhibitors by occupying hydrophobic pockets in transporter proteins via π-π stacking and van der Waals interactions . Experimental validation involves radioligand binding assays (e.g., [³H]-paroxetine for serotonin transporters) and in vitro uptake inhibition studies in neuronal cell lines (e.g., HEK-293) . Substituents at the 1-position (e.g., isopropyl groups) modulate lipophilicity and metabolic stability .

Q. What analytical techniques are recommended for characterizing 3-azabicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and substituent orientation (e.g., coupling constants for cyclopropane protons: J = 4–6 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula, especially for spirocyclic derivatives .
  • X-ray Crystallography : Resolves absolute configuration and ring puckering effects .
  • HPLC : Chiral columns (e.g., Chiralpak IA) for enantiopurity assessment in asymmetric syntheses .

Advanced Research Questions

Q. How can stereochemical conflicts in cyclopropanation reactions be resolved when synthesizing enantiopure derivatives?

  • Methodological Answer : Stereochemical inconsistencies often arise from competing endo/exo transition states during cyclopropanation. To mitigate this:
  • Use chiral ligands (e.g., Ph-Phosferrox with Cu(I)) to enforce enantioselectivity via π-cation interactions, achieving up to 99% ee .
  • Employ DFT calculations (e.g., M11/cc-pVDZ level) to model transition-state geometries and predict dominant pathways .
  • Validate with vibrational circular dichroism (VCD) to correlate computed and experimental spectra .

Q. What strategies address low reactivity in 1,3-dipolar cycloadditions involving 3-azabicyclo[3.1.0]hexane precursors?

  • Methodological Answer : Low reactivity in cycloadditions (e.g., with azomethine ylides) is often due to steric hindrance from the bicyclic core. Solutions include:
  • Electronic activation : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) on dipolarophiles to enhance LUMO energy matching .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) and improve yields by 20–30% .
  • Pre-complexation : Use Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates and lower activation barriers .

Q. How do structural modifications at the 3-position impact antiproliferative activity in cancer cell lines?

  • Methodological Answer :
  • Substituent Effects : 3-Aryl groups (e.g., pyridinyl) enhance activity in cervical carcinoma (HeLa) cells (IC₅₀ = 2–5 µM) by intercalating DNA or inhibiting topoisomerases .
  • Mechanistic Studies :
  • Flow cytometry to assess cell-cycle arrest (G1/S phase) .
  • Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • SAR Analysis : LogP values >3 correlate with improved membrane permeability but may reduce solubility; balance via PEGylation .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported IC₅₀ values for derivatives across different studies?

  • Methodological Answer : Variability often stems from differences in assay conditions (e.g., serum concentration, incubation time). Standardization steps:
  • Use common reference compounds (e.g., doxorubicin) as internal controls.
  • Validate via orthogonal assays (e.g., MTT, ATP-lite) in triplicate .
  • Perform meta-analysis of published data to identify outliers and systemic biases .

Tables of Key Data

Property Value/Description Reference
Molecular Weight 171.24 g/mol (hydrochloride salt)
Synthetic Yield 58–90% (palladium-catalyzed cyclopropanation)
Antiproliferative IC₅₀ 2–10 µM (HeLa, Jurkat)
Enantioselectivity Up to 99% ee (Cu/Ph-Phosferrox)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.